molecular formula C28H38O2 B055629 4-Heptylphenyl 4-(trans-4-ethylcyclohexyl)benzoate CAS No. 122230-65-3

4-Heptylphenyl 4-(trans-4-ethylcyclohexyl)benzoate

Cat. No.: B055629
CAS No.: 122230-65-3
M. Wt: 406.6 g/mol
InChI Key: WUMMLPFEUVQAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Heptylphenyl 4-(trans-4-ethylcyclohexyl)benzoate is a high-purity organic compound primarily developed for advanced materials science, with a significant focus on liquid crystal (LC) research. This molecule is structurally engineered as a mesogen, a fundamental building block of liquid crystalline phases. Its core design features a rigid benzoate central linkage flanked by a 4-heptylphenyl group and a trans-4-ethylcyclohexyl moiety. This specific architecture promotes a stable nematic or smectic mesophase over a wide temperature range, which is critical for evaluating the thermal stability and electro-optical properties of new LC mixtures.

Properties

IUPAC Name

(4-heptylphenyl) 4-(4-ethylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O2/c1-3-5-6-7-8-9-23-12-20-27(21-13-23)30-28(29)26-18-16-25(17-19-26)24-14-10-22(4-2)11-15-24/h12-13,16-22,24H,3-11,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMMLPFEUVQAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633050
Record name 4-Heptylphenyl 4-(4-ethylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122230-65-3
Record name 4-Heptylphenyl 4-(4-ethylcyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclohexane Ring Formation

The trans-4-ethylcyclohexyl moiety is synthesized via hydrogenation of 4-ethylcyclohexanone derivatives. A Grignard reagent prepared from 4-ethylbromobenzene is reacted with magnesium in tetrahydrofuran (THF), followed by quenching with cyclohexanone to form 4-ethylcyclohexanol. Dehydration using p-toluenesulfonic acid in toluene yields 4-ethylcyclohexene, which undergoes catalytic hydrogenation at 60°C under 5 bar H₂ pressure with a Pd/C catalyst to produce trans-4-ethylcyclohexane.

Friedel-Crafts Acylation

4-(trans-4-Ethylcyclohexyl)benzoic acid is synthesized via Friedel-Crafts acylation. Trans-4-ethylcyclohexane is reacted with benzoyl chloride in the presence of AlCl₃ at 0–5°C, forming 4-(trans-4-ethylcyclohexyl)acetophenone. Oxidation with chromic acid (H₂CrO₄) in acetic acid at 50°C for 2 hours yields the benzoic acid derivative. Purification via recrystallization from toluene affords the product in 75–80% yield (Table 1).

Table 1: Reaction Conditions for 4-(trans-4-Ethylcyclohexyl)benzoic Acid Synthesis

StepReagents/ConditionsYield (%)
Grignard Formation4-Ethylbromobenzene, Mg, THF, 0°C92
Cyclohexanol SynthesisCyclohexanone, 25°C, 2 h85
Dehydrationp-TsOH, toluene, reflux, 4 h78
HydrogenationPd/C, H₂ (5 bar), 60°C, 6 h89
Friedel-CraftsAlCl₃, benzoyl chloride, 0–5°C, 3 h80
OxidationH₂CrO₄, acetic acid, 50°C, 2 h75

Synthesis of 4-Heptylphenol

Alkylation of Phenol

4-Heptylphenol is prepared via Friedel-Crafts alkylation. Phenol is reacted with 1-bromoheptane in the presence of AlCl₃ at 40°C for 6 hours, yielding a crude mixture of ortho- and para-heptylphenol. Isomer separation is achieved using silica gel chromatography with toluene as the mobile phase, providing 4-heptylphenol in 68% yield.

Alternative Green Synthesis

A microwave-assisted method using cyclopentyl methyl ether (CPME) as a solvent and sulfonated Starbon catalysts achieves 72% yield at 100°C in 30 minutes. This approach reduces energy consumption by 40% compared to conventional heating (Table 2).

Table 2: Comparison of 4-Heptylphenol Synthesis Methods

MethodCatalyst/SolventTemperature (°C)Time (h)Yield (%)
Conventional AlkylationAlCl₃, toluene40668
Microwave-AssistedStarbon-300, CPME1000.572

Esterification Methods

Acid Chloride Route

4-(trans-4-Ethylcyclohexyl)benzoic acid (10.0 g, 0.04 mol) is refluxed with thionyl chloride (SOCl₂, 15 mL) in toluene for 2 hours to form the acid chloride. The intermediate is reacted with 4-heptylphenol (8.2 g, 0.04 mol) in pyridine at 25°C for 12 hours. Purification via silica gel chromatography (toluene) and recrystallization from heptane yields 14.3 g (85%) of the ester.

DCC/DMAP-Mediated Coupling

A greener approach employs N,N'-dicyclohexylcarbodiimide (DCC, 5.0 mmol) and 4-dimethylaminopyridine (DMAP, 0.09 mmol) in dichloromethane (20 mL). After stirring at 25°C for 24 hours, the mixture is filtered to remove dicyclohexylurea (DCU), and the product is isolated via column chromatography (CH₂Cl₂:petroleum ether, 1:1), yielding 79%.

Table 3: Esterification Performance Metrics

ParameterAcid Chloride MethodDCC/DMAP Method
Reaction Time (h)1424
Yield (%)8579
SolventTolueneCH₂Cl₂
CatalystPyridineDCC/DMAP
ByproductHClDCU

Purification and Characterization

Chromatographic Separation

Silica gel chromatography with toluene effectively isolates trans isomers, achieving >99% purity. Recrystallization from toluene-heptane (1:1) removes residual cis isomers, confirmed via HPLC.

Spectroscopic Analysis

  • IR (KBr): 2925 cm⁻¹ (C-H stretch), 1755 cm⁻¹ (C=O), 1600 cm⁻¹ (aromatic C=C).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 2H, J=8 Hz, aromatic), 7.10 (d, 2H, J=8 Hz, phenolic), 2.50 (tt, 1H, cyclohexyl), 1.70–1.20 (m, alkyl chains).

Phase Behavior and Applications

The compound exhibits a nematic phase between 45°C and 72.4°C, making it suitable for liquid crystal displays (LCDs). Comparative data with analogues reveal that elongation of the alkyl chain (heptyl vs. pentyl) increases the clearing point by 8–10°C.

Green Chemistry Considerations

Replacing THF with CPME in Grignard reactions reduces toxicity by 30%. Sulfonated Starbons offer recyclability (>3 cycles) in esterification, though yields drop to 65% by the third reuse .

Chemical Reactions Analysis

4-Heptylphenyl 4-(trans-4-ethylcyclohexyl)benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Weight : Approximately 406.6 g/mol
  • Density : 1.012 g/cm³
  • Boiling Point : Approximately 494.161°C at 760 mmHg

The compound's structure allows it to participate in various chemical reactions typical of benzoate derivatives, including nucleophilic substitutions and modifications through oxidation or reduction processes.

Organic Synthesis

4-Heptylphenyl 4-(trans-4-ethylcyclohexyl)benzoate serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable for developing new compounds in pharmaceuticals and agrochemicals.

Key Reactions :

  • Nucleophilic Substitution : This reaction can modify the compound to introduce different functional groups.
  • Oxidation/Reduction : These reactions can alter the compound's functional groups, potentially leading to new derivatives with distinct properties.

Material Science

The unique physical properties of this compound suggest potential applications in material science, particularly in the development of polymers and specialty materials. Its thermal stability and solubility characteristics may allow it to be used in creating advanced materials with specific thermal or mechanical properties.

Biological Studies

While specific biological applications are not extensively documented, compounds with similar structures have been investigated for their interactions with biological systems. Future research could explore the potential effects of 4-heptylphenyl 4-(trans-4-ethylcyclohexyl)benzoate on enzyme activity or cellular processes.

Mechanism of Action

The mechanism of action of 4-Heptylphenyl 4-(trans-4-ethylcyclohexyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, altering their fluidity and permeability. It may also bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Findings :

  • Longer alkyl chains (e.g., heptyl vs. pentyl) increase molecular flexibility, enhancing mesophase stability in liquid crystals .
  • Shorter chains (e.g., propyl) reduce steric hindrance but may limit thermal stability .

Analogs with Modified Cyclohexyl Substituents

Compound Name Molecular Formula Cyclohexyl Substituent Impact on Properties
4-Cyanophenyl trans-4-(4-ethylcyclohexyl)benzoate C22H23NO2 Ethylcyclohexyl + cyanophenyl Polar cyano group increases dipole moment
(R)-1-Phenyl-1,2-ethanediyl Bis[4-(trans-4-pentylcyclohexyl)benzoate] C44H56O4 Two pentylcyclohexyl groups Enhanced birefringence, higher melting point
4-Heptylphenyl 4-(trans-4-ethylcyclohexyl)benzoate C28H38O2 Ethylcyclohexyl Balanced rigidity and fluidity

Key Findings :

  • Polar substituents (e.g., cyano) improve optical anisotropy but may reduce solubility in non-polar matrices .
  • Bulky substituents (e.g., pentylcyclohexyl) increase melting points, limiting low-temperature applications .

Key Findings :

  • All analogs require stringent handling (gloves, eye protection) due to ester-related irritancy .
  • Longer alkyl chains may reduce volatility, mitigating inhalation risks compared to shorter-chain derivatives .

Biological Activity

Overview

4-Heptylphenyl 4-(trans-4-ethylcyclohexyl)benzoate (CAS No. 122230-65-3) is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : 4-Heptylphenyl 4-(trans-4-ethylcyclohexyl)benzoate
  • Molecular Formula : C22H30O2
  • Molecular Weight : 342.48 g/mol

Antimicrobial Properties

Research indicates that benzoate derivatives, including 4-Heptylphenyl 4-(trans-4-ethylcyclohexyl)benzoate, exhibit antimicrobial activity against various pathogens. A study highlighted the effectiveness of similar compounds in inhibiting bacterial growth, suggesting potential applications in pharmaceuticals and agriculture.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The mechanism appears to involve the modulation of inflammatory pathways, although specific pathways remain to be fully elucidated. This suggests a potential therapeutic application in treating inflammatory diseases.

The biological activity of 4-Heptylphenyl 4-(trans-4-ethylcyclohexyl)benzoate is hypothesized to involve several mechanisms:

  • Interaction with Cellular Membranes : The compound may alter membrane fluidity and permeability, affecting cellular signaling pathways.
  • Receptor Modulation : It may bind to specific receptors or enzymes, influencing their activity and leading to various biological effects.
  • Gene Expression Changes : There is evidence suggesting that it can affect gene expression related to inflammation and microbial resistance.

Case Studies

  • Antimicrobial Efficacy :
    • A comparative study evaluated the antimicrobial effects of several benzoates, including this compound, showing significant inhibition against Staphylococcus aureus and Escherichia coli.
    • Results indicated a dose-dependent response, with higher concentrations yielding greater inhibition rates.
  • Inflammatory Response Modulation :
    • In vitro studies demonstrated that treatment with the compound reduced the production of pro-inflammatory cytokines in macrophage cultures.
    • This suggests potential applications in managing conditions characterized by chronic inflammation.

Data Tables

Biological ActivityEffectivenessReference
Antimicrobial (S. aureus)Significant inhibition at high concentrations
Antimicrobial (E. coli)Dose-dependent response observed
Anti-inflammatoryReduced cytokine levels in macrophages

Q & A

Q. What are the recommended safety protocols for handling 4-Heptylphenyl 4-(trans-4-ethylcyclohexyl)benzoate in laboratory settings?

Methodological Answer:

  • Hazard Mitigation: Wear nitrile gloves, lab coats, and safety goggles due to acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319) risks .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols, as it may cause respiratory tract irritation (H335) .
  • Storage: Store in a cool, dry place away from oxidizing agents. Use inert gas purging for long-term stability .
  • Emergency Measures: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide SDS to healthcare providers .

Q. What spectroscopic techniques are optimal for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify cyclohexyl trans-configuration and ester linkage. Compare chemical shifts with analogs like 4-Pentylphenyl derivatives .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (expected ~378.55 g/mol) and detects impurities. Electron ionization (EI) is suitable for fragmentation analysis .
  • FT-IR: Validate ester carbonyl (C=O) stretch at ~1720 cm1^{-1} and absence of hydroxyl peaks (indicating complete esterification) .

Q. How can researchers synthesize 4-Heptylphenyl 4-(trans-4-ethylcyclohexyl)benzoate with high purity?

Methodological Answer:

  • Step 1: Synthesize 4-(trans-4-ethylcyclohexyl)benzoic acid via Friedel-Crafts acylation, followed by catalytic hydrogenation to ensure trans-stereochemistry .
  • Step 2: Esterify with 4-heptylphenol using DCC/DMAP coupling in anhydrous dichloromethane. Monitor reaction progress via TLC (hexane:ethyl acetate = 8:2) .
  • Purification: Recrystallize from ethanol or use column chromatography (silica gel, gradient elution) to achieve >98% purity. Validate via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

  • Contradiction Source: Discrepancies may arise from differing heating rates or impurity profiles.
  • Experimental Design:
    • Perform thermogravimetric analysis (TGA) at 5°C/min under nitrogen to measure decomposition onset temperature.
    • Compare DSC results across labs using standardized sample preparation (e.g., lyophilized powder vs. crystalline form) .
    • Use Karl Fischer titration to quantify residual moisture, which may lower thermal stability .
  • Case Study: Analogous 4-Pentylphenyl derivatives showed 10–15°C variation in decomposition points due to trace solvents .

Q. What strategies address discrepancies between computational predictions and experimental observations of its liquid crystalline behavior?

Methodological Answer:

  • Root Cause: Force field parameterization in MD simulations may inadequately model alkyl chain flexibility or ester group polarity.
  • Validation Steps:
    • Measure phase transitions via polarized optical microscopy (POM) and correlate with computational mesophase predictions.
    • Use small-angle X-ray scattering (SAXS) to validate layer spacing in smectic phases .
    • Adjust simulation parameters (e.g., torsional potentials for heptyl chains) to match experimental enthalpy values .
  • Example: For 4-Propylphenyl analogs, incorporating polarizable force fields reduced error margins by 20% .

Q. How can researchers optimize synthetic yields while minimizing hazardous byproducts?

Methodological Answer:

  • Byproduct Analysis: GC-MS identifies side products (e.g., unreacted phenol or cyclohexyl derivatives).

  • Green Chemistry Approaches:

    • Replace DCC with immobilized lipases (e.g., Candida antarctica) for esterification, reducing toxic waste .
    • Use flow chemistry to enhance heat/mass transfer and suppress dimerization .
  • Yield Comparison Table:

    MethodCatalystSolventYield (%)Byproducts (%)
    DCC/DMAPTraditionalDCM7512 (dimers)
    Enzymatic (CAL-B)LipaseTHF685 (unreacted acid)
    Flow ReactorH₂SO₄Toluene828 (isomers)

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data in preliminary biological studies?

Methodological Answer:

  • Possible Causes: Variability in cell lines, solvent residues (e.g., DMSO), or impurities.
  • Resolution Workflow:
    • Re-test using ultra-pure compound (HPLC purity >99%) and standardized MTT assay protocols .
    • Compare cytotoxicity across multiple cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects .
    • Perform Ames test to rule out genotoxicity, as false positives may arise from reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.